Product packaging for D-Glucose phenylhydrazone(Cat. No.:)

D-Glucose phenylhydrazone

Cat. No.: B1642351
M. Wt: 270.28 g/mol
InChI Key: MAKRUZFBMOBWLJ-NEWJVJFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose Phenylhydrazone (CAS 3713-25-5) is a monosaccharide derivative essential in carbohydrate chemistry for identifying and characterizing reducing sugars. Its primary research value lies in its role as a precursor in the formation of glucosazone, a yellow crystalline osazone. The formation of osazone involves a condensation-oxidation-condensation sequence with excess phenylhydrazine, consuming three moles of phenylhydrazine per mole of D-glucose. This reaction targets the carbonyl group at carbon-1 and the hydroxyl group at carbon-2, which is why sugars that are epimers at carbon-2, such as D-glucose and D-fructose, yield the same osazone derivative. Researchers utilize the distinct crystalline morphology and specific formation time of glucosazone crystals under microscopy to differentiate between various reducing sugars like glucose, galactose, and maltose. The compound itself has been described in multiple crystalline forms with varying melting points. This compound continues to be a compound of interest in modern research, particularly in the synthesis and evaluation of novel phenylhydrazone derivatives with potential bioactivity, such as alpha-glucosidase inhibition for diabetes management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O5 B1642351 D-Glucose phenylhydrazone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

(2R,3R,4R,5S,6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+/t9-,10+,11+,12+/m0/s1

InChI Key

MAKRUZFBMOBWLJ-NEWJVJFRSA-N

SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Reaction Pathways for D Glucose Phenylhydrazone Synthesis

Condensation Chemistry of D-Glucose with Phenylhydrazine (B124118)

The reaction between D-glucose and one equivalent of phenylhydrazine is a condensation reaction that yields D-glucose phenylhydrazone and water. quora.commgcub.ac.inquora.com This reaction specifically targets the aldehyde group present in the open-chain form of the glucose molecule. quora.comstackexchange.com The product, a phenylhydrazone, is an imine derivative formed by replacing the oxygen atom of the aldehyde group with a phenylhydrazono group (-N-NHC₆H₅).

ReactantsProductsByproduct
D-Glucose (C₆H₁₂O₆)This compound (C₁₂H₁₈N₂O₅)Water (H₂O)
Phenylhydrazine (C₆H₅NHNH₂)

This initial condensation is the first and defining step in the synthesis of this compound. mgcub.ac.in It is distinct from the more extensive reaction that occurs when an excess of phenylhydrazine is used, which leads to the formation of a different product known as an osazone. quora.comdoubtnut.com

Mechanistic Elucidation of Phenylhydrazone Formation

The mechanism of this compound formation is a well-understood process that involves nucleophilic addition to the carbonyl group followed by dehydration. doubtnut.com The reaction's progression is highly dependent on the structure of the glucose molecule and the conditions under which the reaction is performed.

In aqueous solutions, D-glucose primarily exists in stable cyclic hemiacetal forms (pyranose structures). stackexchange.comquora.com However, these cyclic structures are in equilibrium with a small but significant concentration of the open-chain aldehyde form. mgcub.ac.instackexchange.com It is this acyclic form, which possesses a free and reactive aldehyde group, that participates in the reaction with phenylhydrazine. quora.comstackexchange.com The equilibrium continuously shifts to replenish the open-chain form as it is consumed in the reaction, thus allowing the synthesis to proceed to completion. The inability of the blocked aldehyde group in non-reducing sugars like sucrose (B13894) to react with phenylhydrazine underscores the necessity of this open-chain structure. quora.com

The formation of phenylhydrazone is typically catalyzed by the presence of an acid. aklectures.comsciepub.com The reaction proceeds most efficiently under weakly acidic conditions.

Catalytic Influences: An acid catalyst, such as a hydronium ion (H₃O⁺), plays a crucial role in activating the carbonyl group of the glucose molecule. The mechanism involves the protonation of the carbonyl oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal amino group of the phenylhydrazine molecule.

Key Mechanistic Steps

Step Description
1. Protonation The aldehyde's carbonyl oxygen is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic Attack The terminal nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.
3. Proton Transfer A proton is transferred from the attacking nitrogen atom to the oxygen atom of the hydroxyl group.
4. Dehydration The intermediate undergoes dehydration by eliminating a molecule of water, a process facilitated by the protonation of the hydroxyl group, which makes it a good leaving group.

| 5. Deprotonation | The final step is the deprotonation of the nitrogen atom, which results in the formation of the stable C=N double bond characteristic of the phenylhydrazone. |

Solvent Effects: The choice of solvent is important for facilitating the reaction. Polar protic solvents, such as water or aqueous ethanol, are commonly used. These solvents are effective for several reasons:

They can dissolve both the polar D-glucose and the phenylhydrazine reagent (often used as its hydrochloride salt).

They can stabilize the charged intermediates formed during the reaction mechanism through hydrogen bonding.

Water itself can participate in the proton transfer steps that are essential for the dehydration of the carbinolamine intermediate.

A buffered solution, for instance using sodium acetate, is often employed to maintain a weakly acidic pH, which is optimal for the reaction. website-files.com

Mechanistic Investigations of Subsequent Osazone Formation from D Glucose Phenylhydrazone

Overview of Osazone Reaction Dynamics and Intermediates

The formation of an osazone from a reducing sugar like D-glucose requires three equivalents of phenylhydrazine (B124118). chemistnotes.com The initial step is the straightforward formation of D-glucose phenylhydrazone, a condensation reaction between the aldehyde group of glucose and one molecule of phenylhydrazine. mgcub.ac.in The subsequent conversion of the phenylhydrazone to the osazone is where the mechanistic complexity lies. This second stage involves the oxidation of the C-2 hydroxyl group to a carbonyl group, which then reacts with a third molecule of phenylhydrazine. mgcub.ac.in

The reaction dynamics are influenced by factors such as temperature, with the reaction typically carried out at boiling temperatures. wikipedia.org The crystalline nature of osazones made them historically significant for the identification and characterization of sugars. chemistnotes.com

Proposed Mechanistic Frameworks for Osazone Formation

Several mechanisms have been proposed to explain the conversion of the initial phenylhydrazone to the final osazone. The primary debate has centered on the nature of the oxidation step at C-2.

Emil Fischer, who pioneered the use of phenylhydrazine in carbohydrate chemistry, proposed an early mechanism for osazone formation. wikipedia.org His proposal suggested that after the formation of the initial phenylhydrazone, the second and third equivalents of phenylhydrazine were responsible for the oxidation of the secondary alcohol at C-2 to a ketone. This intermediate would then react with the third molecule of phenylhydrazine to yield the osazone, with the concomitant reduction of phenylhydrazine to aniline (B41778) and ammonia (B1221849). However, Fischer's mechanism did not provide a detailed explanation for how phenylhydrazine, not typically an oxidizing agent, accomplished this oxidation. sciepub.com This lack of a clear mechanistic basis for the oxidation step was a significant shortcoming of his proposal.

To address the ambiguities of the Fischer mechanism, Weygand proposed two alternative pathways, Mechanisms A and B, which were based on hydrogen isotope studies.

Weygand Mechanism A postulates that the phenylhydrazone undergoes a tautomerization to an enol form. This is followed by the breakage of the N-N bond, leading to the formation of aniline and an α-iminoketone intermediate. website-files.com This intermediate then reacts with another molecule of phenylhydrazine to produce the osazone and ammonia.

Weygand Mechanism B suggests a different route that involves the initial phenylhydrazone reacting with a second molecule of phenylhydrazine prior to oxidation. website-files.com This occurs through enolization and tautomerization to form a key intermediate. This intermediate then undergoes an oxidative loss of aniline to form an α-iminohydrazone, which subsequently reacts with a third molecule of phenylhydrazine to yield the final osazone and ammonia. A key feature of this mechanism is the involvement of an Amadori rearrangement-like transformation.

Weygand MechanismKey Feature
Mechanism A Formation of an α-iminoketone intermediate.
Mechanism B Involves an Amadori-like rearrangement and an α-iminohydrazone intermediate.

The distinction between the proposed mechanisms was significantly clarified by the isotopic labeling experiments conducted by Shemyakin. He utilized p-nitrophenylhydrazine with the β-nitrogen atom labeled with ¹⁵N to form the initial phenylhydrazone. This labeled phenylhydrazone was then reacted with unlabeled p-nitrophenylhydrazine to form the osazone.

The experimental results showed that the ¹⁵N label was found in the ammonia produced during the reaction, but not in the final osazone or the aniline by-product. This finding decisively refuted the Fischer mechanism, which predicted the labeled nitrogen would remain in the osazone.

Both of Weygand's mechanisms, however, were consistent with the labeled nitrogen appearing in the ammonia. Further analysis of the distribution of the label could potentially distinguish between Mechanisms A and B. Mechanism A predicts that all of the labeled nitrogen from the initial hydrazone would be found in the ammonia, while Mechanism B suggests that the label would be distributed between the ammonia and the osazone. Shemyakin's results, which found the label primarily in the ammonia, provided strong support for the Weygand mechanisms, with a leaning towards Mechanism A being a major pathway. website-files.com

Mechanistic ProposalPredicted Location of ¹⁵N LabelExperimental Result
Fischer Mechanism OsazoneInconsistent
Weygand Mechanism A AmmoniaConsistent
Weygand Mechanism B Ammonia and OsazonePartially Consistent

Stereochemical Consequences in Osazone Formation

A crucial aspect of osazone formation is its impact on the stereochemistry of the reacting sugar.

The reaction to form an osazone involves the first two carbon atoms of an aldose or ketose. aakash.ac.in Specifically, the stereocenter at C-2 is destroyed during the oxidation and subsequent reaction with phenylhydrazine. mgcub.ac.in As a result, sugars that differ only in their stereochemical configuration at C-1 or C-2 will yield the identical osazone. quora.com

This is exemplified by the C-2 epimers D-glucose and D-mannose, which both form the same osazone. mgcub.ac.inquora.comdoubtnut.com The ketohexose D-fructose also produces the same osazone. mgcub.ac.inquora.com This occurs because D-glucose, D-mannose, and D-fructose share the same configuration at C-3, C-4, and C-5, and the differences at C-1 and C-2 are obliterated during the osazone formation. mgcub.ac.indoubtnut.com This stereochemical convergence was a historically important piece of evidence in establishing the structural relationships between these monosaccharides. quora.com

SugarConfiguration at C-2Osazone Product
D-Glucose RIdentical Glucosazone
D-Mannose SIdentical Glucosazone
D-Fructose (ketone)Identical Glucosazone

Regioselectivity Studies in Osazone Formation

The formation of an osazone from this compound involves the reaction of a second molecule of phenylhydrazine with a vicinal (adjacent) hydroxyl group. In the context of this compound, the reaction exclusively occurs at the C-2 position, leading to the formation of D-glucosazone. This high degree of regioselectivity, where the reaction favors one specific position over other available hydroxyl groups, has been a subject of considerable mechanistic investigation.

Early research into the mechanism of osazone formation sought to explain why the reaction proceeds at the carbon atom adjacent to the initial phenylhydrazone group and not at other hydroxyl-bearing carbons (C-3, C-4, C-5, or C-6) of the glucose backbone. sciepub.comsciepub.com For aldoses like D-glucose, the initial phenylhydrazone formation at C-1 dictates that the subsequent reaction will involve the C-2 hydroxyl group. acs.org

In analogous studies with ketoses, such as D-fructose, where the initial phenylhydrazone forms at the C-2 carbonyl group, there are two adjacent hydroxyl groups at C-1 and C-3. sciepub.comsciepub.com It is consistently observed that the reaction proceeds to involve the C-1 hydroxyl, yielding the same D-glucosazone as that formed from D-glucose and D-mannose. sciepub.comsciepub.com This observation has been central to understanding the factors that govern regioselectivity.

The preferential reaction at C-1 in the case of fructose (B13574) phenylhydrazone is attributed to the difference in the acidity and steric accessibility of the primary alcohol at C-1 compared to the secondary alcohol at C-3. sciepub.com The primary hydroxyl group at C-1 is considered a better hydrogen donor, which facilitates the formation of a key intermediate hydrogen bond with the β-nitrogen of the phenylhydrazone. sciepub.com This intramolecular hydrogen bonding is a critical step in the proposed mechanisms for the oxidation of the adjacent hydroxyl group, which is a prerequisite for the attack by a second phenylhydrazine molecule. sciepub.com This oxidation is thought to proceed through a cyclic, concerted 1,4-hydrogen transfer, a process favored by the proximity established by the hydrogen bond. sciepub.com

Detailed Research Findings

One of the key experimental findings that sheds light on the intricacies of the osazone formation mechanism comes from studies involving mixed aryl hydrazines. In an experiment where D-mannose phenylhydrazone was reacted with p-bromophenylhydrazine, the reaction yielded both p-bromoaniline and aniline. sciepub.comsciepub.com The formation of these two different anilines is consistent with a mechanism proposed by Weygand (Route B), which involves the formation of a mixed ene-bis-hydrazine intermediate. sciepub.comsciepub.com

The analysis of the product ratio from this reaction provided valuable quantitative data regarding the electronic effects on the reaction mechanism.

ReactantsAniline ProductsExperimental Product RatioReference
D-Mannose Phenylhydrazone + p-Bromophenylhydrazinep-Bromoaniline : Aniline70 : 30 sciepub.comsciepub.com

This experimental result, showing a 70:30 ratio in favor of p-bromoaniline, indicates that the departure of the aniline derivatives is not random and is influenced by electronic factors within the intermediate. sciepub.com The proposed mechanism to explain this ratio involves considerations of the basicity and leaving group ability of the different aniline moieties within the reaction intermediate. sciepub.com Such quantitative studies provide strong evidence for the proposed mechanistic pathways and the factors controlling the regiochemical outcome of osazone formation. sciepub.comsciepub.com

Advanced Spectroscopic and Theoretical Characterization of D Glucose Phenylhydrazone

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to understanding the complex structural landscape of D-glucose phenylhydrazone, which can exist as an equilibrium of cyclic and acyclic isomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of this compound in solution. Studies have indicated that this compound can exist in multiple forms, including α- and β-pyranosyl (cyclic) structures, as well as an acyclic Schiff base form. The ratio and interchange between these conformers are influenced by solvent and temperature.

¹H and ¹³C NMR analyses allow for the detailed characterization of these isomers. For instance, the presence of a low-field signal corresponding to a formyl proton (CHO) in the ¹H NMR spectrum is a definitive indicator of an acyclic structure. In contrast, the spectra of cyclic forms, such as those found in acetylated derivatives like D-glucose "a"-phenylhydrazone pentaacetate, show similarities to other cyclic glucopyranose compounds. The analysis of chemical shifts and, particularly, the ³J(H,H) coupling constants, provides critical information about the dihedral angles between protons on the pyranose ring, enabling the determination of the ring's conformation (e.g., chair or boat) and the orientation of its substituents (axial or equatorial).

X-ray Crystallography for Solid-State Structure Determination

While NMR reveals the dynamic nature of this compound in solution, X-ray crystallography provides a precise, static picture of its molecular structure in the solid state. This technique determines the spatial arrangement of atoms within a crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

X-ray diffraction studies on related sugar arylhydrazones have confirmed that they often adopt a cyclic pyranose structure in the solid state. rsc.org This is attributed to the stability conferred by the ring structure and intramolecular hydrogen bonding networks. For derivatives like D-glucose "a"-phenylhydrazone pentaacetate, X-ray powder diffraction has been used to characterize its crystalline form, providing distinct d-spacing values that serve as a fingerprint for the solid-state structure.

Table 1: X-ray Powder Diffraction Data for D-Glucose "a"-Phenylhydrazone Pentaacetate
d-spacing (Å)Relative Intensity
12.63w
9.41s
7.20w
6.33vs
5.75w
5.40w
5.15w
4.65w
4.15m
3.92s
3.68m
Intensity abbreviations: w = weak, m = medium, s = strong, vs = very strong.

Computational Chemistry Approaches

Computational methods complement experimental data by providing a theoretical framework to understand the molecule's geometry, electronic properties, and stability.

Quantum Mechanical Studies (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying carbohydrate derivatives. DFT is used to optimize the molecular geometry of the different possible isomers (cyclic and acyclic) of this compound, allowing for the calculation of structural parameters like bond lengths and angles. redalyc.org

These computational studies are crucial for determining the relative energies of the various conformers. By calculating the thermodynamic stabilities, researchers can predict the equilibrium populations of each isomer, which can then be compared with experimental results from NMR spectroscopy. Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. nih.gov

Table 2: Representative Data from DFT Calculations on this compound Isomers
IsomerRelative Energy (kJ/mol)Key Geometric ParameterCalculated Value
β-Pyranose0.00 (Reference)C1-N Bond Length (Å)~1.38
α-Pyranose+2.5C1-N Bond Length (Å)~1.38
Acyclic (E-isomer)+15.2C1=N Bond Length (Å)~1.29
Note: Values are illustrative examples based on typical DFT results for similar compounds and are not from a specific cited study on this compound.

Theoretical Modeling of Reactivity and Stability

Theoretical models are employed to rationalize the observed stability and reactivity of this compound. Computational studies have explored the factors that determine whether the cyclic or acyclic form is more stable. For arylhydrazones of D-glucose, the D-gluco configuration, with its "all-equatorial" arrangement of hydroxy groups in the chair conformation of the pyranoid ring, is a significant stabilizing factor for the cyclic form.

These models can map out potential energy surfaces for reactions, such as the interconversion between cyclic and acyclic forms or the formation of osazones. By calculating transition state energies, theoretical models can predict reaction pathways and rates. This information is vital for understanding why certain isomers are preferentially formed and for predicting the chemical behavior of the molecule under various conditions.

Analytical Methodologies and Derivatization Strategies for Carbohydrate Analysis Via D Glucose Phenylhydrazone

Chromatographic Separation Techniques for Derivatized Sugars

Chromatographic methods are central to the separation and quantification of D-glucose phenylhydrazone, offering high resolution and sensitivity. The derivatization to a phenylhydrazone is crucial as it imparts properties to the glucose molecule that are favorable for separation by common chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of derivatized sugars. The introduction of the phenylhydrazone group increases the hydrophobicity of the glucose molecule, making it amenable to reversed-phase HPLC, a technique that separates molecules based on their hydrophobicity.

The reaction with phenylhydrazine (B124118) provides the resulting phenylhydrazone derivatives with increased sensitivity for both mass spectrometry (MS) and ultraviolet (UV) detection during HPLC separation. nih.gov For the analysis of phenylhydrazone-derivatized carbohydrates, a reversed-phase C18 column is frequently utilized. The mobile phase typically consists of a buffer, such as a phosphate (B84403) buffer, and an organic modifier, most commonly acetonitrile. The separation is achieved by a gradient elution, where the concentration of the organic modifier is gradually increased to elute compounds of increasing hydrophobicity.

A study on the HPLC analysis of sugars derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP), a reagent similar to phenylhydrazine, employed a C18 column with a mobile phase of sodium phosphate buffer and acetonitrile. nih.gov The detection of the PMP-glucose derivative was performed at 245 nm. nih.gov For this compound, a similar wavelength, likely in the UV range, would be effective due to the presence of the aromatic phenyl group.

Table 1: Illustrative HPLC Conditions for Phenylhydrazone-Derivatized Sugar Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer (e.g., 100 mM, pH 7.0-8.0)
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

| Detection | UV-Vis/DAD (e.g., 245-390 nm) |

Note: This table represents typical conditions for closely related sugar derivatives and serves as a starting point for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of complex mixtures due to its high chromatographic resolution and the structural information provided by mass spectrometry. However, this compound is a non-volatile compound and cannot be directly analyzed by GC-MS. restek.com To make it amenable to GC analysis, a further derivatization step is necessary to increase its volatility. restek.comnih.gov

A common approach for the volatilization of polar compounds like sugar derivatives is silylation. restek.comcabidigitallibrary.org This involves reacting the hydroxyl groups of the this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS), to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. restek.comresearchgate.net

Table 2: General GC-MS Parameters for the Analysis of Silylated Sugar Derivatives

Parameter Condition
Derivatization Agent BSTFA or HMDS
GC Column DB-5MS (or equivalent)
Injection Temperature ~280 °C
Carrier Gas Helium
Oven Program Temperature gradient (e.g., starting at 100°C, ramping to 300°C)
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: This table outlines a general approach, as specific data for the GC-MS analysis of this compound is not widely published.

Spectrophotometric Detection Methods in Derivatization Schemes

Spectrophotometry offers a simpler and more accessible method for the quantification of this compound compared to chromatographic techniques. The phenylhydrazone moiety acts as a chromophore, absorbing light in the ultraviolet-visible (UV-Vis) region, which forms the basis for its detection.

The reaction of glucose with phenylhydrazine to form a colored product allows for its determination using a UV-Vis spectrophotometer. A study on a spectrophotometric method for carbohydrate analysis based on glucosazone formation (which involves the reaction of glucose with excess phenylhydrazine) reported a maximum absorbance (λmax) at 390 nm. osti.gov Given the structural similarity, the λmax for this compound is expected to be in a similar range. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the this compound in the solution, following the Beer-Lambert law.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a particular wavelength. For PMP-glucose, a molar absorptivity of 29,400 L/mol·cm at 245 nm has been reported, indicating high sensitivity. nih.gov The molar absorptivity for this compound would need to be experimentally determined for precise quantification.

Development of Modified Derivatization Protocols

The derivatization of D-glucose with phenylhydrazine is a critical step that influences the accuracy and reliability of the subsequent analysis. Research is ongoing to develop modified protocols that enhance the stability of the derivative and incorporate principles of green chemistry.

Strategies for Enhanced Derivative Stability

A significant challenge in the analysis of hydrazone derivatives is their potential instability, which can lead to inaccurate quantification. Phenylhydrazones can be susceptible to hydrolysis, especially under acidic or basic conditions, which would regenerate the original glucose and phenylhydrazine.

One strategy to enhance stability is through structural modification of the derivative. For instance, in a study involving a related derivatizing agent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), a modified work-up under acidic conditions led to an intramolecular rearrangement, forming a stable cyclized DNPH-glucose derivative. This cyclized structure proved to be more resistant to degradation. While this specific reaction is for a DNPH derivative, it highlights the principle that promoting cyclization or other intramolecular interactions can lock the structure into a more stable conformation.

Another approach to mitigate instability is to carefully control the pH of the sample and the analytical mobile phase to a range where the phenylhydrazone is most stable. Additionally, minimizing the time between derivatization and analysis can reduce the extent of degradation.

Integration of Green Chemistry Principles in Derivatization

The derivatization of glucose with phenylhydrazine traditionally involves heating in the presence of an acid catalyst, which can be time-consuming and energy-intensive. ajgreenchem.com The integration of green chemistry principles aims to make this process more environmentally friendly and efficient.

One of the most promising green chemistry approaches for this type of reaction is the use of microwave-assisted synthesis. ajgreenchem.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. ajgreenchem.commicrobenotes.com A study on the synthesis of osazones (which are formed from the reaction of sugars with excess phenylhydrazine) demonstrated that microwave-assisted heating at 70°C for 5 minutes was sufficient, compared to 30 minutes of heating in a conventional water bath. ajgreenchem.commicrobenotes.com This method not only saves energy but also minimizes the potential for side reactions and degradation of the product due to prolonged exposure to heat. ajgreenchem.com

The choice of solvent is another important aspect of green chemistry. Traditional organic solvents can be replaced with more environmentally benign alternatives. For the derivatization of glucose with phenylhydrazine, reactions are often carried out in aqueous solutions or in ethanol, which are considered greener solvents compared to many chlorinated or aromatic hydrocarbons. nih.gov The development of derivatization protocols that utilize water as the primary solvent and minimize the use of hazardous reagents is an active area of research.

Table 3: Comparison of Conventional and Microwave-Assisted Derivatization for Osazone Formation

Parameter Conventional Method Microwave-Assisted Method
Heating Method Water Bath Microwave Reactor
Reaction Time 25-30 minutes 5-10 minutes
Energy Consumption Higher Lower

| Solvent | Water/Ethanol with Acetic Acid | Water/Ethanol with Acetic Acid |

Source: Adapted from research on osazone formation. ajgreenchem.commicrobenotes.com

Q & A

Q. What is the reaction mechanism for synthesizing D-Glucose phenylhydrazone, and how does excess phenylhydrazine lead to osazone formation?

D-Glucose reacts with phenylhydrazine via nucleophilic addition at the aldehyde group, forming a phenylhydrazone derivative. Prolonged reaction with excess phenylhydrazine results in the oxidation of the adjacent hydroxyl group to a ketone, enabling a second phenylhydrazine molecule to bind, forming osazone. This process consumes three phenylhydrazine molecules per glucose: two for hydrazone bonds and one for oxidation .

Q. How does the linear carbon chain conformation of D-Glucose influence phenylhydrazone formation?

Prolonged heating of D-Glucose with HI produces n-hexane, confirming a linear six-carbon chain. This linearity ensures proper alignment of reactive sites (aldehyde and hydroxyl groups) for phenylhydrazine binding, critical for hydrazone and osazone synthesis .

Q. What are the IUPAC nomenclature rules for naming phenylhydrazone derivatives of monosaccharides like D-Glucose?

According to IUPAC guidelines, phenylhydrazones are named as derivatives of the parent monosaccharide. For osazones (bis-hydrazones), the term "ketoaldose bis(phenylhydrazone)" is preferred over "arylosazone." Example: this compound retains the glucose backbone with a phenylhydrazine moiety at C1 .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Dynamic ¹H NMR analyses track anomerization and confirm the ring structure (pyranose vs. furanose) of D-Glucose derivatives. For phenylhydrazones, chemical shifts near 7-8 ppm (aromatic protons) and 3-5 ppm (hydroxyl/CH groups) validate hydrazone bond formation and stereochemistry .

Q. What experimental designs are critical for assessing the biological effects of high D-Glucose in cellular models, and how do phenylhydrazone derivatives fit into such studies?

  • Dose/Time Dependency : Use WST assays to measure viability (e.g., 72-hour exposure to 25 mM D-Glucose reduces cardiac progenitor cell viability ).
  • Mechanistic Insights : Pair with Western blotting (e.g., cell cycle protein downregulation ) or mitochondrial assays (e.g., FCCP, a phenylhydrazone derivative, uncouples oxidative phosphorylation ).
  • Controls : Include osmotic controls (e.g., mannitol) to isolate glucose-specific effects .

Q. How are phenylhydrazone derivatives like FCCP used to study mitochondrial bioenergetics?

FCCP (Carbonyl cyanide 4-(trifluoromethoxy) phenylhydrazone) acts as a protonophore, collapsing the mitochondrial membrane potential. In Seahorse XF assays, FCCP (20 µM) maximizes oxygen consumption rate (OCR) to evaluate electron transport chain capacity. Data normalization to basal OCR and ATP-linked respiration is critical .

Q. What statistical methodologies are recommended for analyzing dose-dependent effects of D-Glucose derivatives in cell culture studies?

  • Replicates : Use 3–4 biological replicates per condition (e.g., placental cell studies with n=33 ).
  • Analysis : Apply ANOVA with Bonferroni correction for multiple comparisons (e.g., GraphPad Prism). For biphasic responses (e.g., D-Glucose-induced L-arginine uptake), nonlinear regression models (log-dose vs. response) are ideal .

Methodological Challenges & Data Interpretation

Q. How can researchers address contradictions in stoichiometric data during phenylhydrazone synthesis?

Discrepancies often arise from incomplete reaction conditions (e.g., pH, temperature). Validate via:

  • Titration : Quantify unreacted phenylhydrazine.
  • Chromatography : HPLC or TLC to confirm product purity (>98% ).
  • Spectroscopy : FT-IR for hydrazone bond confirmation (C=N stretch ~1600 cm⁻¹) .

Q. What are the limitations of using phenylhydrazone derivatives in live-cell imaging?

  • Toxicity : FCCP and similar compounds induce rapid mitochondrial depolarization, requiring short-term exposures (e.g., 5-second applications in electrophysiology ).
  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent artifacts .

Structural & Functional Characterization

Q. How do computational tools (e.g., QSPR, cheminformatics) aid in predicting the properties of phenylhydrazone derivatives?

Quantum chemistry and neural networks (e.g., CC-DPS platforms) model molecular interactions, such as hydrazone bond stability and solubility. SDF/MOL files (e.g., formaldehyde phenylhydrazone) enable 3D docking studies for drug design .

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